molecular formula C14H12ClN3O3 B5795494 N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide

N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide

Cat. No. B5795494
M. Wt: 305.71 g/mol
InChI Key: SXNUIMUIWOIPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide, commonly known as ethionamide, is an anti-tuberculosis drug used to treat drug-resistant tuberculosis. It is a second-line drug used in combination with other drugs for the treatment of tuberculosis. Ethionamide belongs to the class of drugs known as thioamides, which are analogs of isoniazid.

Mechanism of Action

Ethionamide inhibits the synthesis of mycolic acid by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acid. Mycolic acid is an essential component of the bacterial cell wall, and its inhibition leads to the disruption of the cell wall, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Ethionamide is metabolized in the liver and excreted in the urine. It is a prodrug, which means that it is converted to an active form in the body. The active form of ethionamide inhibits the synthesis of mycolic acid, leading to the disruption of the bacterial cell wall and ultimately bacterial death.

Advantages and Limitations for Lab Experiments

Ethionamide is a potent inhibitor of the growth of Mycobacterium tuberculosis and has been used extensively in the treatment of drug-resistant tuberculosis. However, it has certain limitations in lab experiments, such as its low solubility in water and its potential for toxicity. Its use in lab experiments requires careful consideration of its potential side effects and toxicity.

Future Directions

Future research on ethionamide could focus on its potential use in the treatment of other diseases such as leprosy and cancer. There is also a need for the development of new and more effective drugs for the treatment of drug-resistant tuberculosis, and ethionamide could be a potential candidate for further research in this area. Additionally, research could focus on the development of new and more efficient synthesis methods for ethionamide.

Synthesis Methods

Ethionamide can be synthesized by reacting isonicotinic acid hydrazide with 2-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide.

Scientific Research Applications

Ethionamide is primarily used in the treatment of drug-resistant tuberculosis. It is also being studied for its potential use in the treatment of other diseases such as leprosy and cancer. Ethionamide has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by inhibiting the synthesis of mycolic acid, an essential component of the bacterial cell wall.

properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-11-3-1-2-4-12(11)21-9-13(19)17-18-14(20)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNUIMUIWOIPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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